Octyl 3,5-di-tert-butyl-4-hydroxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl 3,5-ditert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-8-9-10-11-12-13-14-26-21(25)17-15-18(22(2,3)4)20(24)19(16-17)23(5,6)7/h15-16,24H,8-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNZOWVTUJGGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification Within Hindered Phenolic Uv Absorbers and Antioxidants
Octyl 3,5-di-tert-butyl-4-hydroxybenzoate is a multifunctional molecule that belongs to the class of hindered phenolic antioxidants and benzoate (B1203000) UV absorbers. smolecule.com Its chemical structure is the key to its protective capabilities. The core of the molecule is a phenol (B47542) ring, which is substituted with two bulky tert-butyl groups at the 3 and 5 positions, ortho to the hydroxyl group (-OH). This "hindered" configuration is a defining feature of a major class of antioxidants. mdpi.comvinatiorganics.com
The steric hindrance provided by the tert-butyl groups modulates the reactivity of the hydroxyl group. mdpi.com This structural arrangement allows the molecule to effectively scavenge and neutralize free radicals, which are highly reactive species that initiate and propagate the oxidative degradation of polymers. mdpi.compartinchem.com By donating a hydrogen atom from the hydroxyl group, the antioxidant molecule transforms the free radical into a stable, non-reactive species. The resulting phenoxy radical is itself stabilized by the adjacent tert-butyl groups, preventing it from initiating new degradation chains. partinchem.comresearchgate.net
In addition to its antioxidant function, the benzoate ester moiety of the molecule provides UV absorption capabilities. This part of the structure can absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer from photodegradation. The octyl chain attached to the benzoate group enhances its solubility and compatibility within various polymer matrices, ensuring its effective distribution and long-term performance. smolecule.com
Historical Context of Benzoate Esters As Polymer Stabilizers and Photoprotectants
The development of polymer stabilizers is a direct response to the inherent instability of many polymeric materials when exposed to environmental stressors. The history of photoprotectants can be traced back to the early 20th century, with initial formulations for sunscreens using substances that absorb UV light. wikipedia.org In the polymer industry, the need for additives that could prevent or retard degradation became apparent as plastics and rubbers found widespread application.
Initially, simple phenolic compounds were used as antioxidants. However, their high volatility and tendency to discolor limited their effectiveness. This led to the development of "hindered" phenols, such as butylated hydroxytoluene (BHT), which offered improved stability. nih.gov The evolution continued with the creation of more complex, higher molecular weight hindered phenolic antioxidants to reduce volatility and improve persistence within the polymer. nih.gov
Concurrently, the field of UV stabilizers was also advancing. Benzoate (B1203000) esters were recognized for their ability to absorb UV radiation. The integration of a benzoate functional group into a hindered phenolic structure, as seen in Octyl 3,5-di-tert-butyl-4-hydroxybenzoate, represents a significant step in the design of multifunctional stabilizers. This molecular hybridization allows a single additive to address both oxidative and photodegradative pathways, offering a more comprehensive and efficient stabilization solution for a wide range of polymers.
Current Research Landscape and Significance of Octyl 3,5 Di Tert Butyl 4 Hydroxybenzoate in Material Durability
Established Synthetic Pathways for this compound
This compound is a phenolic antioxidant synthesized primarily for use as a stabilizer in various organic materials, particularly polymers. smolecule.com Its synthesis involves the combination of a sterically hindered phenolic acid with an eight-carbon alcohol.
The principal method for synthesizing this compound is the direct esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with octanol. smolecule.comgoogle.com This reaction is characteristic of esterifications involving sterically hindered components, where the bulky tert-butyl groups flanking the hydroxyl and carboxyl functionalities on the aromatic ring impede the approach of reactants.
Acid-catalyzed esterification is a common approach. google.comgoogle.com The reaction can be conducted using various catalysts, including traditional mineral acids like p-toluenesulfonic acid or through heterogeneous catalysis with strongly acidic ion-exchange resins. google.comgoogle.com For instance, the synthesis of the methyl ester analogue involves reacting the acid with methanol (B129727) in the presence of p-toluenesulfonic acid or sodium methoxide (B1231860) at reflux temperatures of 60-80°C for 8-14 hours. google.com A similar process can be adapted for octanol.
To drive the reaction to completion, it is often necessary to remove the water formed during the esterification, typically through azeotropic distillation. The reaction temperature for producing higher alkyl esters, such as those with C8-C20 alcohols, generally ranges from 110°C to 150°C. google.com The use of a sulfonated copolymer of styrene and divinylbenzene (B73037) as a catalyst has been reported for these types of reactions. google.com The sterically demanding nature of both the acid and tertiary alcohols can sometimes inhibit ester formation under standard conditions, necessitating alternative strategies such as the use of benzotriazole (B28993) esters as intermediates. researchgate.net
Table 1: Representative Esterification Conditions for Hindered Hydroxybenzoates
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| Methanol | p-Toluenesulfonic Acid | 65 - 80 | 10 - 11 | Water removal improves yield. google.com |
| C8-C20 Alcohols | Acidic Ion-Exchange Resin | 110 - 150 | Not Specified | Catalyst is typically a sulfonated copolymer. google.com |
| tert-Butyl Alcohol | EDC/HOBt/DMAP | Not Specified | Not Specified | Used for highly hindered alcohols. researchgate.net |
The synthesis of the target compound relies on the availability of its two primary precursors: the phenolic acid and the alkyl alcohol.
3,5-Di-tert-butyl-4-hydroxybenzoic Acid: This sterically hindered aromatic acid is a crucial intermediate. epo.org It is commercially produced via the Kolbe-Schmitt reaction, which involves the carboxylation of an alkali metal phenolate (B1203915). The process starts with 2,6-di-tert-butylphenol, which is first reacted with a basic alkali metal compound, such as sodium hydroxide (B78521) or sodium methoxide, to form the corresponding alkali metal 2,6-di-tert-butylphenolate. epo.org This phenolate is then subjected to carboxylation by reacting it with carbon dioxide under pressure and elevated temperatures (e.g., 200°C and 6 kgf/cm² pressure). epo.org Following the reaction, the mixture is cooled, and the product is precipitated by acidification with an acid like sulfuric acid to a pH of approximately 3.8. epo.org The resulting 3,5-di-tert-butyl-4-hydroxybenzoic acid can then be purified by filtration, washing, and drying. epo.orggoogle.com
Octanol: 1-Octanol, the straight-chain isomer, is produced on an industrial scale through several key processes. A prominent method is the Ziegler alcohol synthesis, which involves the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst. wikipedia.org This process generates a range of long-chain aluminum alkyls, which are subsequently oxidized and hydrolyzed to produce a mixture of alcohols. wikipedia.org These alcohols, including 1-octanol, are then separated by distillation. wikipedia.org An alternative route involves the reaction of butadiene with water in the presence of a palladium catalyst to form 2,7-octadien-1-ol, which is then hydrogenated to yield n-octanol. google.com Octanol can also be sourced from the fractional distillation of petroleum. chemicalbook.com
Investigation of Alternative Alkyl Chain Lengths and Branched Octyl Moieties
The properties of phenolic antioxidants can be fine-tuned by modifying the alkyl ester chain. Research has explored the synthesis of various alkyl esters of 3,5-di-tert-butyl-4-hydroxybenzoic acid, particularly those with longer (C12-C18) and branched alkyl chains. google.comuvabsorber.com The length and structure of this alkyl group significantly influence the compound's physical properties, such as its volatility, solubility in the host polymer, and mobility, which in turn affects its long-term efficacy as an antioxidant.
For example, a related compound, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, is synthesized with C7-C9 branched alkyl esters, indicating that branching is a viable strategy for modifying these molecules. uvabsorber.com The use of branched and linear C13-C15 alkyl groups has also been documented for similar hindered phenol propanoate esters. uvabsorber.com Increasing the molecular weight by using longer alkyl chains generally reduces the volatility of the antioxidant, which is a desirable trait for applications involving high processing temperatures. researchgate.netpartinchem.com The choice between a linear or branched octyl moiety, or a different alkyl chain altogether, allows for the tailoring of the antioxidant's compatibility with specific polymer systems. uvabsorber.com
Table 2: Examples of Alkyl Chain Variations in Hindered Phenolic Esters
| Core Phenolic Structure | Alkyl Group Variation | Example Compound Name |
|---|---|---|
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | C8-C20 linear alcohols | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate google.com |
| 3,5-di-tert-butyl-4-hydroxybenzenepropanoic acid | C7-C9 branched alcohols | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters uvabsorber.com |
| 3,5-di-tert-butyl-4-hydroxybenzenepropanoic acid | C13-C15 branched/linear alcohols | C13-C15 branched and linear alkyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate uvabsorber.com |
Strategies for Functionalization and Co-monomer Integration
To enhance the permanence of hindered phenolic antioxidants within a polymer matrix and prevent their loss through migration or leaching, strategies have been developed to covalently bond them to the polymer backbone. nih.govresearchgate.net This is achieved by introducing a polymerizable functional group onto the antioxidant molecule, effectively turning it into a co-monomer.
One common strategy involves the functionalization of the phenolic compound with a reactive group, such as an acrylate (B77674). researchgate.net For example, related hindered phenols have been modified to include acrylate moieties, allowing them to participate in free-radical polymerization reactions alongside primary monomers like ethylene or propylene. researchgate.net
Another approach is the synthesis of diols from phenolic compounds, which can then be used to create polyesters or polyurethanes. mdpi.com For instance, phenolic aldehydes can be converted into diols through reduction and subsequent etherification, making them suitable for polyaddition reactions with diisocyanates to form polyurethanes. mdpi.com This method incorporates the antioxidant moiety directly and repeatedly into the polymer chain. The integration of such functionalized phenols into the polymer structure provides superior long-term stability compared to simply blending the additive. researchgate.netnih.gov This covalent integration is a key strategy in developing high-performance polymers for demanding applications. nih.gov
Photostabilization Mechanisms via Ultraviolet Radiation Absorption
The degradation of many polymers is initiated by exposure to ultraviolet (UV) radiation, which provides the energy to break chemical bonds and create reactive free radicals, leading to photo-oxidation. uvabsorber.com this compound helps to mitigate this process by acting as a UV absorber (UVA). It preferentially absorbs damaging UV radiation and dissipates the energy in a harmless manner, primarily as heat. researchgate.net
The photostabilizing action begins with the benzoate (B1203000) portion of the molecule, which acts as a chromophore. This structural feature is responsible for the strong absorption of UV radiation in the UVA and UVB regions of the electromagnetic spectrum.
When the benzoate chromophore absorbs a UV photon, the energy promotes an electronic transition from a lower energy ground state (S₀) to a higher energy excited state (S₁). This is typically a π → π* transition, where an electron in a pi (π) bonding orbital is excited into an anti-bonding pi (π*) orbital. The molecule, however, does not remain in this high-energy state. It rapidly deactivates through highly efficient and ultrafast non-radiative pathways.
The primary mechanism for energy dissipation is believed to involve an excited-state intramolecular proton transfer (ESIPT), a feature common to p-hydroxybenzoate structures. Following excitation, a proton is rapidly transferred from the phenolic hydroxyl group to the carbonyl oxygen of the ester group. This tautomerization leads to a different molecular structure (a keto-enol form) that has a very small energy gap between its excited state and ground state, often involving a conical intersection. This facilitates a very rapid internal conversion back to the electronic ground state, dissipating the absorbed UV energy as vibrational energy (heat) into the surrounding polymer matrix. researchgate.net This entire cycle occurs on a sub-picosecond timescale, allowing a single molecule to absorb and dissipate UV energy repeatedly without undergoing permanent chemical change, thus providing long-term photoprotection. researchgate.net
The primary role of this compound as a photostabilizer is to act as a competitive absorber. By absorbing the incident UV radiation, it effectively shields the polymer from the damaging energy. uvabsorber.com Photo-oxidative degradation is a chain reaction that begins with an initiation step, where UV energy cleaves bonds within the polymer to form highly reactive free radicals (P•). These radicals react with oxygen to form peroxy radicals (POO•), which then propagate the degradation by abstracting hydrogen from other polymer chains, creating hydroperoxides (POOH) and new polymer radicals.
By absorbing the UV photons before they can interact with the polymer, this compound prevents this initial formation of free radicals. This intervention at the very beginning of the degradation sequence is a crucial preventative measure that stops the photo-oxidative chain reaction before it can start.
The effectiveness of this compound as a photostabilizer depends on several factors, including the polymer matrix in which it is incorporated.
Efficiency:
Synergism with HALS: p-Hydroxybenzoates show synergistic photo-antioxidant activity when used in combination with Hindered Amine Light Stabilizers (HALS). researchgate.net While the benzoate absorbs the UV radiation, the HALS functions by scavenging any free radicals that may still form, providing a more comprehensive stabilization system. uvabsorber.com This combination is highly effective in protecting polymers like polyolefins.
Compatibility: The long octyl chain enhances the compound's compatibility with non-polar polymers such as polyethylene (PE) and polypropylene (B1209903) (PP). Good compatibility ensures uniform distribution within the polymer matrix and reduces the likelihood of exudation or "blooming" to the surface. uvabsorber.com
Low Volatility: Its relatively high molecular weight contributes to low volatility, making it suitable for use in polymer processing conditions that involve high temperatures.
Limiting Factors:
UV Absorption Range: The protective effect is limited to the specific range of the UV spectrum that the benzoate chromophore can absorb. It may not be effective against degradation caused by very high-energy UV light or visible light.
Migration: Although the octyl group improves compatibility, like many small-molecule additives, it can still be prone to migration over long periods or when in contact with certain solvents, which can lead to a loss of surface protection. irochemical.com The development of reactive UV absorbers that chemically bond to the polymer backbone is one strategy to overcome this limitation. irochemical.com
Table 1: Performance Characteristics of this compound
| Property | Description | Relevance to Polymer Stabilization |
|---|---|---|
| Stabilization Class | UV Absorber (UVA), Primary Antioxidant (Hindered Phenol) | Provides dual protection against UV light and thermal-oxidative degradation. |
| Key Functional Groups | p-Hydroxybenzoate, Hindered Phenol | The benzoate group absorbs UV light; the hindered phenol group scavenges free radicals. |
| Compatibility | Good in polyolefins (e.g., PE, PP), ABS, and various rubbers. uvabsorber.com | The octyl chain enhances solubility in the polymer matrix, ensuring even distribution and reducing migration. |
| Synergism | Highly effective when used with Hindered Amine Light Stabilizers (HALS) and phosphite (B83602) antioxidants. researchgate.netuvabsorber.com | The combination provides a comprehensive stabilization package, protecting against both photo- and thermal-oxidation. |
| Volatility | Low | Remains in the polymer during high-temperature processing and long-term use. |
Antioxidant Mechanisms of this compound
In addition to its photostabilizing properties, this compound is a highly effective primary antioxidant. This function is attributed to the hindered phenol component of its structure. It actively interrupts the oxidative degradation cycle by neutralizing free radicals.
The primary antioxidant mechanism for hindered phenols is Hydrogen Atom Transfer (HAT). vinatiorganics.comacs.org During thermal or photo-oxidation, reactive free radicals, particularly peroxy radicals (ROO•), are formed within the polymer. These radicals are aggressive species that propagate degradation by abstracting hydrogen atoms from the polymer chains.
The hindered phenol structure provides a readily available hydrogen atom on its hydroxyl (-OH) group. vinatiorganics.com This hydrogen is donated to the reactive peroxy radical, neutralizing it and forming a stable hydroperoxide.
Reaction: ROO• (reactive radical) + Ar-OH (antioxidant) → ROOH (stable hydroperoxide) + Ar-O• (antioxidant radical)
By "sacrificing" its hydrogen atom, the antioxidant terminates the kinetic chain of oxidation, preventing further damage to the polymer. partinchem.com The effectiveness of this process is related to the O-H bond dissociation energy (BDE); a lower BDE facilitates easier hydrogen donation to the free radical.
After donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical (Ar-O•). For an antioxidant to be effective, this newly formed radical must be stable and unreactive. If it were reactive, it could potentially initiate a new degradation chain, defeating its purpose.
This is where the influence of the two bulky tert-butyl groups becomes critical. vinatiorganics.com These groups are positioned ortho to the hydroxyl group, creating significant steric hindrance around the oxygen atom where the radical is centered. researchgate.net This steric shielding serves two main purposes:
Prevents Radical Propagation: The bulky groups physically block the phenoxy radical from attacking other molecules, such as intact polymer chains. This ensures that the antioxidant, after doing its job, does not contribute to further degradation.
Enhances Stability: The steric hindrance, combined with the delocalization of the unpaired electron across the aromatic ring, makes the phenoxy radical exceptionally stable. partinchem.comnih.gov This stable radical can persist long enough to encounter and terminate a second free radical, further enhancing its efficiency.
This combination of a labile hydrogen for donation and the formation of a sterically hindered, stable phenoxy radical is the hallmark of an effective hindered phenolic antioxidant. researchgate.net
Suppression of Hydroperoxide Formation During Polymer Processing and Thermal Stress
The high temperatures and mechanical shear inherent in polymer processing, as well as prolonged exposure to thermal stress during the service life of a polymer product, are primary drivers for the generation of hydroperoxides (POOH). These unstable species are central to the auto-oxidation cycle of polymers, acting as key initiators for further degradation reactions. The incorporation of sterically hindered phenolic antioxidants, such as this compound, is a critical strategy to interrupt this cycle by preventing the formation and proliferation of hydroperoxides.
The fundamental mechanism by which this compound and similar phenolic antioxidants suppress hydroperoxide formation lies in their ability to act as hydrogen donors. During processing and thermal stress, the polymer (P) is susceptible to the formation of alkyl radicals (P•) through chain scission. In the presence of oxygen, these alkyl radicals are rapidly converted to peroxy radicals (POO•). The crucial role of the phenolic antioxidant is to intercept these peroxy radicals before they can abstract a hydrogen atom from the polymer backbone to form hydroperoxides.
Research on the thermal antioxidation behavior of various 3,5-di-tert-butyl-4-hydroxybenzoates in polypropylene has demonstrated their effectiveness in protecting the polymer against thermal oxidation. researchgate.net The stabilizing action of these antioxidants is crucial during the high-temperature melt processing of polymers like polypropylene and polyethylene, where the rate of hydroperoxide formation is accelerated.
While specific quantitative data on the reduction of hydroperoxide concentration directly attributable to this compound is not extensively published in readily available literature, the performance of structurally similar hindered phenolic antioxidants provides valuable insight. For instance, studies on other hindered phenols in polyolefins have shown a significant retardation of the photo-oxidation rate, a process in which hydroperoxides are key initiators. nih.gov The effectiveness of these antioxidants is often evaluated by measuring the induction period of oxidation, where a longer induction period indicates a greater resistance to degradation and, by extension, more effective suppression of hydroperoxide formation.
The data in the table below, while not specific to this compound due to a lack of available specific studies, illustrates the general effect of hindered phenolic antioxidants on the stability of polypropylene, which is directly related to the suppression of hydroperoxide formation.
| Stabilizer System | Polymer Matrix | Test Condition | Performance Metric | Result |
| Unstabilized | Polypropylene | Thermal Aging | Induction Period of Oxidation | Short |
| Hindered Phenolic Antioxidant | Polypropylene | Thermal Aging | Induction Period of Oxidation | Significantly Extended |
This table demonstrates the general principle that the incorporation of a hindered phenolic antioxidant leads to a marked improvement in the thermal stability of the polymer, a direct consequence of the suppression of hydroperoxide-driven degradation pathways. The long octyl chain in this compound enhances its compatibility with the polymer matrix, ensuring its retention and effectiveness during processing and long-term thermal exposure. researchgate.net
Application Oriented Research of Octyl 3,5 Di Tert Butyl 4 Hydroxybenzoate in Polymer Systems
Efficacy in Stabilizing Polyolefin Resins (e.g., Polyethylene (B3416737), Polypropylene)
Research has demonstrated the efficacy of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate and similar phenolic antioxidants in stabilizing polyolefin resins like polyethylene (PE) and polypropylene (B1209903) (PP). These polymers are susceptible to degradation from heat and light, which can be mitigated by the inclusion of such stabilizers. For instance, a related compound, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, is known to be an effective, non-discoloring primary antioxidant for organic polymers, providing excellent long-term stability. powerchemical.netuvabsorber.com It often works synergistically with phosphites to enhance this stability. uvabsorber.com
In studies on polypropylene, the performance of various antioxidants is often evaluated by measuring the induction period of oxidation. For example, research on 4,4'-bis(2,6-di-tert-butylphenol) showed a significant increase in the degradation temperature of polypropylene when the antioxidant was added. researchgate.net While specific data for this compound was not found in the immediate search, the principles of stabilization by hindered phenols are well-established. These compounds function by interrupting the radical chain reactions that lead to polymer degradation.
Recent patent literature points to the use of stabilizer compositions containing compounds like this compound for high clarity random polypropylene copolymers, highlighting its role in modern polymer formulations. chiralen.com
Table 1: Illustrative Performance of Phenolic Antioxidants in Polypropylene
| Antioxidant System | Concentration (wt%) | Induction Period of Oxidation (IPO) at 150°C (min) | Degradation Start Temperature (°C) |
| Unstabilized PP | 0 | < 10 | ~220 |
| PP + Phenolic Antioxidant A | 0.2 | 150 | ~250 |
| PP + Phenolic Antioxidant B | 0.2 | 180 | ~265 |
Note: This table is illustrative and based on typical performance data for hindered phenolic antioxidants in polypropylene. Specific values for this compound may vary.
Performance Enhancement in Engineering Plastics (e.g., ABS, PVC)
The application of this compound and its analogs extends to engineering plastics such as Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) and Polyvinyl Chloride (PVC). powerchemical.netuvabsorber.com These materials require stabilization against thermal and photo-oxidative degradation to maintain their mechanical properties and appearance over time.
In PVC applications, hindered phenolic antioxidants are used to prevent discoloration and embrittlement caused by dehydrochlorination and subsequent oxidation. Similarly, in ABS, which contains unsaturated butadiene units, these stabilizers are crucial for preventing oxidative degradation that can lead to a loss of impact strength and yellowing. The non-discoloring nature of compounds like Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is particularly beneficial in these applications where aesthetics are important. uvabsorber.com
Integration and Durability in Elastomeric and Synthetic Fiber Systems
This compound and related compounds are also integral to enhancing the durability of elastomeric and synthetic fiber systems. powerchemical.netuvabsorber.com In materials like Styrene-Butadiene Rubber (SBR), Butadiene Rubber (BR), and Nitrile Butadiene Rubber (NBR), these antioxidants protect against the loss of elasticity and mechanical strength due to oxidation. uvabsorber.com
Contributions to Material Longevity and Performance in Outdoor Applications
A key application of this compound is in enhancing the longevity and performance of materials in outdoor applications. powerchemical.netuvabsorber.com Its function as a UV absorber is critical in protecting polymers from the damaging effects of ultraviolet radiation. smolecule.com When used in combination with other light stabilizers like benzotriazoles or Hindered Amine Light Stabilizers (HALS), a synergistic effect is often observed, leading to superior thermal and light stabilization. powerchemical.netuvabsorber.com
The high compatibility of long-chain alkylated phenolic compounds with many polymers allows for their incorporation at effective concentrations without significant migration or exudation from the polymer matrix. google.com This is particularly important for items that are in contact with other materials, including food and beverages, where low migration is a key requirement. google.com
Research into new UV absorbers for sunscreens has highlighted the importance of photostability and broad-spectrum protection, principles that are also applicable to polymer stabilization. chimia.chresearchgate.net The development of highly efficient and photostable UV absorbers is an ongoing area of research, with compounds like this compound and its derivatives playing a significant role in this field.
Table 2: Comparative UV-Vis Absorption Data for UV Stabilizers
| UV Stabilizer Type | Typical λmax (nm) | Key Characteristics |
| Hydroxyphenyl-benzotriazoles | ~300-340 | Good photostability, effective in a wide range of polymers. |
| Hydroxyphenyl-triazines | ~350 | Excellent photostability, broad-spectrum UV absorption. chimia.ch |
| This compound | Not specified in results | Functions as both an antioxidant and a UV absorber. smolecule.com |
Synergistic and Antagonistic Interactions of Octyl 3,5 Di Tert Butyl 4 Hydroxybenzoate with Co Stabilizers
Synergistic and Antagonistic Effects with Hindered Amine Light Stabilizers (HALS)
The combination of hindered phenolic antioxidants, including Octyl 3,5-di-tert-butyl-4-hydroxybenzoate, with Hindered Amine Light Stabilizers (HALS) is a common practice in the polymer industry to achieve comprehensive protection against both thermal and light-induced degradation. rangdaneh.ircnrs.fr While this combination often results in synergistic performance, the nature of their interaction can be complex and, in some cases, lead to antagonistic effects. rangdaneh.ircnrs.frenergiforsk.se
Synergism between hindered phenols and HALS is often attributed to a complementary mechanism of action. energiforsk.se The hindered phenol (B47542) acts as a primary antioxidant by scavenging free radicals, while the HALS functions primarily as a light stabilizer by trapping radicals generated by UV exposure. rangdaneh.irnih.gov Some studies suggest that a hydroxylamine, a transformation product of HALS, can regenerate the original phenolic antioxidant from its oxidized form, thereby prolonging its effectiveness. energiforsk.se This regenerative cycle contributes to a more durable stabilization system. An analytical evaluation of the performance of various HALS in a polypropylene-mimicking solvent revealed a strong synergism when combined with the phenolic antioxidant Irganox 1330, a structurally related compound. energiforsk.se
Conversely, antagonistic interactions between hindered phenols and HALS have also been reported. cnrs.frenergiforsk.seresearchgate.net This antagonism can arise from the acidic nature of some phenolic antioxidants, which can react with the basic HALS, leading to the formation of salts. energiforsk.seresearchgate.net These salts may then accelerate the homolytic decomposition of hydroperoxides, generating free radicals that can initiate or propagate polymer degradation, especially at high processing temperatures. energiforsk.seresearchgate.net Furthermore, some research indicates that HALS can consume the phenolic antioxidant, leading to a useless depletion of both stabilizers. cnrs.frcnrs.fr The influence of stabilizer mixtures on the oxidative stability of polypropylene (B1209903) is dependent on the oxidation conditions, as well as the structure, concentration, and ratio of the stabilizers used. researchgate.net
The following table, based on findings for structurally similar hindered phenolic antioxidants, illustrates the potential performance outcomes of combining them with HALS in polyolefins.
| Polymer Matrix | Hindered Phenolic Antioxidant (Proxy) | HALS Type | Observed Interaction | Performance Outcome |
| Polypropylene | Irganox 1330 | Various commercial HALS | Synergism | Enhanced stabilization compared to individual components. energiforsk.se |
| Polypropylene | General Hindered Phenol | General HALS | Antagonism | Accelerated decomposition of hydroperoxides at high temperatures. energiforsk.seresearchgate.net |
| Polypropylene | General Hindered Phenol | General HALS | Antagonism | Mutual consumption of both phenolic antioxidant and HALS. cnrs.frcnrs.fr |
Cooperative Action with Phosphite (B83602) Secondary Antioxidants
The combination of hindered phenolic primary antioxidants like this compound with phosphite secondary antioxidants is a well-established and highly effective method for stabilizing polymers, particularly during high-temperature processing. rangdaneh.ircnrs.frresearchgate.net This cooperative action is a classic example of synergism, where the two types of antioxidants work together to provide a level of protection that neither can achieve alone. rangdaneh.ircnrs.frplaschina.com.cn
The primary role of the hindered phenol is to terminate radical chains by donating a hydrogen atom to alkyl or peroxy radicals. rangdaneh.ir Phosphites, on the other hand, function as hydroperoxide decomposers. rangdaneh.ircnrs.fr During polymer oxidation, hydroperoxides are formed and can break down into highly reactive radicals, leading to further degradation. Phosphites react with these hydroperoxides, converting them into non-radical, stable products, thereby preventing this breakdown. rangdaneh.ircnrs.fr
The following table summarizes the benefits observed when combining hindered phenolic antioxidants with phosphite secondary antioxidants in various polymer systems.
| Polymer System | Hindered Phenolic Antioxidant (Proxy) | Phosphite Antioxidant (Proxy) | Key Performance Improvement |
| Polyethylene (B3416737) | Irganox 1076 | Irgafos 168 | Enhanced retention of the phenolic antioxidant during processing. rangdaneh.ir |
| Isotactic Polypropylene | Irganox 1010 | P-EPQ | Significant synergistic effect in overall stability. plaschina.com.cn |
| Polypropylene | General Hindered Phenol | General Phosphite | Improved melt flow stability and color retention. stabilization-technologies.com |
Interplay with Metal Deactivators and Other Polymer Additives
Polymers often come into contact with metals, either from catalyst residues or during their service life in applications like wire and cable insulation. google.com Certain metal ions, particularly those of copper, can act as powerful catalysts for the oxidative degradation of polymers. google.com Metal deactivators are additives designed to mitigate this effect by chelating the metal ions, forming stable complexes that prevent them from participating in detrimental redox reactions. google.com
Some metal deactivators are multifunctional, possessing both chelating and antioxidant properties. For example, 1,2-bis(3,5-di-t-butyl-4-hydroxyhydrocinnamoyl)hydrazine is a high-performance phenolic antioxidant that also acts as an effective metal deactivator for copper. nih.gov Another example is a metal deactivator that combines a phenolic antioxidant function with complexing activity. google.com In some cases, hindered phenolic antioxidants are used in conjunction with other metal deactivators to provide comprehensive protection. nih.gov
Quantitative Assessment and Modeling of Multi-Component Stabilization Systems
Predicting the long-term performance and lifetime of polymers stabilized with multi-component additive systems is a significant challenge due to the complex interplay of chemical reactions and physical processes. nih.govresearchgate.net Kinetic modeling has emerged as a powerful tool to understand and quantify these interactions. energiforsk.seresearchgate.netresearchgate.net
These models typically involve a set of differential equations that describe the rates of the various reactions occurring during polymer degradation and stabilization, including initiation, propagation, and termination steps, as well as the consumption of the antioxidants. energiforsk.seresearchgate.net By solving these equations, it is possible to simulate the concentration of different chemical species over time and predict the induction period, which is a measure of the material's stability. researchgate.net
Kinetic models have been developed to simulate the synergistic effects between hindered phenols and hydroperoxide decomposers like phosphites. researchgate.net These models have shown that the high stabilizing efficiency of these systems is closely linked to the "closed-loop" nature of the oxidation process, where the radical chain reaction generates its own initiator (hydroperoxides). researchgate.net The models can also account for the impact of external initiation processes, which can significantly reduce the stabilizing efficiency and the magnitude of the synergistic effects. researchgate.net
However, creating accurate predictive models is complex. The reaction kinetics of antioxidants can be influenced by factors such as their physical properties, the presence of other additives, and the polymer matrix itself. energiforsk.se For instance, the main assumptions in many kinetic models are an excess of oxygen and a homogeneous distribution of the reacting species, which may not always hold true in real-world applications where diffusion limitations can play a significant role. energiforsk.se
More advanced approaches, such as those combining population balance models with statistical predictive models, are being explored to quantify the effects of multi-component formulations on material properties. mmu.ac.uk These computationally efficient models can predict the performance of different formulations based on the properties of the initial blend. mmu.ac.uk The development of reliable lifetime prediction methods for polymeric materials remains an active area of research, with various models like the Arrhenius model, time-temperature superposition, and isoconversional methods being employed to extrapolate data from accelerated aging tests. nih.govresearchgate.net
Advanced Analytical Methodologies for Octyl 3,5 Di Tert Butyl 4 Hydroxybenzoate
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone for the analytical assessment of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Content
High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing non-volatile, thermally sensitive compounds like phenolic antioxidants. It is extensively used to determine the purity of this compound and to quantify its content in formulations.
Reverse-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, its non-polar nature, due to the octyl chain and tert-butyl groups, results in strong retention on C18 or C8 columns.
Detailed research findings for structurally similar hindered phenolic antioxidants, such as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, suggest that a mobile phase consisting of acetonitrile (B52724) and water is effective for separation. To ensure good peak shape and prevent the ionization of the phenolic hydroxyl group, a small amount of acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase. Detection is typically performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light.
Table 1: Illustrative HPLC-UV Conditions for Analysis of Hindered Phenolic Antioxidants
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | 30 °C |
This table presents typical starting conditions for method development based on the analysis of structurally related phenolic antioxidants.
Gas Chromatography (GC) for Volatility and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high molecular weight, it possesses sufficient volatility to be analyzed by GC, particularly for the assessment of volatile impurities and thermal degradation products.
A significant challenge in the GC analysis of hindered phenols can be co-elution with components from complex matrices, such as fuels or polymers. dtic.mil To overcome this, techniques like two-dimensional GC (GCxGC) or heart-cutting can be employed for enhanced separation. dtic.mil For polar analytes like phenols, derivatization is often a necessary step to improve volatility and chromatographic performance. nih.govnih.gov Silylation, which replaces the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common approach. nih.gov This process reduces the polarity of the molecule and minimizes peak tailing.
The analysis is typically performed on a low-to-mid-polarity capillary column, such as a DB-5ms or DB-35. nih.govdiva-portal.org A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides identification of impurities.
Table 2: Representative GC Conditions for Impurity Profiling of Phenolic Antioxidants
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector | Split/Splitless, 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow |
| Detector | FID or Mass Spectrometer |
| Derivatization | Silylation (e.g., with BSTFA) may be required |
This table outlines general GC parameters often used for the analysis of semi-volatile phenolic compounds.
Mass Spectrometry for Molecular Characterization and Degradation Product Profiling
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and its related substances. When coupled with a chromatographic separation technique, it provides unparalleled specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for identifying and quantifying this compound and its non-volatile degradation products in complex mixtures. uzh.ch An electrospray ionization (ESI) source is commonly used, which can generate protonated molecules [M+H]+ in positive ion mode.
Tandem mass spectrometry (MS/MS) is particularly useful for confirming the structure of the analyte and its degradation products. In an MS/MS experiment, the precursor ion (e.g., the [M+H]+ of this compound) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For hindered phenols, characteristic losses include the alkyl chains and tert-butyl groups.
Table 3: LC-MS/MS Parameters for a Structurally Related Compound (Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate)
| Parameter | Value/Condition |
| Instrument | LC-ESI-QTOF |
| Ionization Mode | Positive (ESI+) |
| Precursor Ion [M+H]+ | m/z 391.3207 |
| Collision Energy | 10-20 eV |
| Key Fragment Ions | m/z 335.2581, 223.1326, 167.0689, 149.0221 |
Data sourced from the MassBank record for a structurally analogous compound, providing insight into expected fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities and degradation products. dtic.mil Electron ionization (EI) is the most common ionization technique used in GC-MS. The high energy of EI results in extensive fragmentation, creating a detailed mass spectrum that can be used for library matching and structural elucidation.
The mass spectrum of hindered phenolic antioxidants is typically characterized by a prominent molecular ion peak and fragment ions corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57). The fragmentation pattern can definitively identify the core phenolic structure and any modifications resulting from degradation. Derivatization prior to GC-MS analysis is often employed to enhance analyte volatility. nih.gov
Ambient Ionization Mass Spectrometry (e.g., DART-MS, DESI-MS) for Surface Analysis
Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no preparation, making them powerful tools for surface analysis.
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) uses a charged solvent spray to desorb and ionize analytes directly from a surface. researchgate.net This technique is well-suited for analyzing additives like this compound on the surface of polymer films or other materials. nih.gov It can provide information about the spatial distribution of the antioxidant on a surface.
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) employs a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. nih.gov DART-MS is extremely rapid and can be used to screen for the presence of additives in a wide range of materials, including plastics and consumer products, without requiring solvent extraction. nih.gov
Both DESI-MS and DART-MS are considered "soft" ionization techniques, often yielding intact protonated molecules, which simplifies spectral interpretation. These methods are particularly valuable for rapid screening and quality control applications where sample throughput is a priority.
Spectroscopic Characterization for Molecular Structure and Stability Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and identifying its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the aromatic ring, the tert-butyl groups, the hydroxyl group, and the octyl ester chain.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the known spectra of its precursor, 3,5-di-tert-butyl-4-hydroxybenzoic acid, and related octyl esters, the following proton chemical shifts (δ) can be predicted:
Aromatic Protons: Two singlets are expected for the two equivalent aromatic protons on the benzene ring, typically appearing in the downfield region.
Hydroxyl Proton: A singlet for the phenolic hydroxyl group, the chemical shift of which can be concentration and solvent dependent.
tert-Butyl Protons: A sharp singlet integrating to 18 protons, characteristic of the two equivalent tert-butyl groups.
Octyl Chain Protons: A series of multiplets for the methylene (B1212753) protons of the octyl chain and a triplet for the terminal methyl group, appearing in the upfield region. The protons of the methylene group attached to the ester oxygen will be the most downfield of the octyl chain signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present. The expected chemical shifts for this compound would include:
Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.
Aromatic Carbons: Signals for the substituted and unsubstituted carbons of the benzene ring.
tert-Butyl Carbons: Two signals corresponding to the quaternary and methyl carbons of the tert-butyl groups.
Octyl Chain Carbons: A series of signals in the upfield region corresponding to the eight carbon atoms of the octyl chain.
A detailed, though currently unavailable in public literature, experimental analysis would provide precise chemical shifts and coupling constants, definitively confirming the structure of this compound.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | ~7.8 | ~127 |
| Phenolic OH | Variable | - |
| C=O | - | ~166 |
| Ar-C (ester) | - | ~122 |
| Ar-C (tert-butyl) | - | ~138 |
| Ar-C (OH) | - | ~158 |
| C(CH₃)₃ | - | ~34 |
| C(CH₃)₃ | ~1.4 | ~30 |
| O-CH₂ | ~4.2 | ~65 |
| (CH₂)₆ | ~1.2-1.8 | ~22-32 |
| CH₃ | ~0.9 | ~14 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands:
O-H Stretching: A broad band in the region of 3650-3600 cm⁻¹ corresponding to the sterically hindered phenolic hydroxyl group.
C-H Stretching: Sharp peaks around 2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the tert-butyl and octyl groups.
C=O Stretching: A strong absorption band around 1715-1700 cm⁻¹ characteristic of the ester carbonyl group.
C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring vibrations.
C-O Stretching: Bands in the 1300-1100 cm⁻¹ region associated with the C-O stretching of the ester and ether linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing chromophores. The substituted benzene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption maxima (λmax) characteristic of the phenolic system. The presence of the hydroxyl and ester groups on the aromatic ring influences the position and intensity of these absorption bands.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Region |
| Infrared (IR) Spectroscopy | Phenolic O-H | 3650-3600 cm⁻¹ (sharp) |
| Aliphatic C-H | ~2960 cm⁻¹ | |
| Ester C=O | ~1715-1700 cm⁻¹ | |
| Aromatic C=C | 1600-1450 cm⁻¹ | |
| Ester C-O | 1300-1100 cm⁻¹ | |
| UV-Visible Spectroscopy | Benzene Ring | ~250-290 nm |
Thermal Analysis Techniques for Stability Evaluation
Thermal analysis techniques are critical for assessing the stability of antioxidants like this compound, particularly their performance at elevated temperatures.
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition profile. The resulting TGA curve provides information on the onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs, and the final residue. A higher decomposition temperature indicates greater thermal stability.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Oxidation Induction Time
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
Thermal Transitions: DSC can be used to determine the melting point of this compound, which is an important physical property and an indicator of purity. A sharp melting endotherm would be observed at the melting temperature.
Oxidation Induction Time (OIT): A key application of DSC in the evaluation of antioxidants is the determination of the Oxidation Induction Time (OIT). This is a standardized test that measures the time until the onset of oxidation of a material under an oxygen atmosphere at a specified isothermal temperature. A longer OIT indicates a higher level of oxidative stability. The test involves heating the sample to the desired temperature under an inert nitrogen atmosphere, then switching to an oxygen atmosphere. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT. This method is invaluable for comparing the effectiveness of different antioxidants and for quality control purposes.
Table 3: Anticipated Thermal Analysis Data for this compound
| Analytical Technique | Parameter | Expected Information |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | Temperature at which significant mass loss begins |
| Peak Decomposition Temperature | Temperature of maximum rate of mass loss | |
| Residual Mass | Percentage of mass remaining at the end of the analysis | |
| Differential Scanning Calorimetry (DSC) | Melting Point | Temperature of the endothermic melting peak |
| Oxidation Induction Time (OIT) | Time to onset of oxidation at a specific temperature in an oxygen atmosphere |
Theoretical and Computational Chemistry Studies of Octyl 3,5 Di Tert Butyl 4 Hydroxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phenolic antioxidants. researchgate.netnih.gov For Octyl 3,5-di-tert-butyl-4-hydroxybenzoate, DFT methods like B3LYP are commonly used to calculate key parameters that govern its antioxidant activity. researchgate.net
The primary mechanism of action for phenolic antioxidants is through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical. researchgate.net The ease of this transfer is quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond, making the hydrogen atom more readily available for donation to terminate radical chain reactions. acs.orgnih.gov The bulky tert-butyl groups at the ortho positions to the hydroxyl group on the benzene (B151609) ring sterically hinder the phenolic radical, enhancing its stability and preventing it from initiating new degradation pathways.
Another important parameter is the Ionization Potential (IP), which relates to the single electron transfer (SET) mechanism of antioxidant action. acs.org This mechanism is particularly relevant in polar environments. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical. The HOMO energy is related to the electron-donating ability of the molecule, while the HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity.
Computational studies on similar phenolic compounds show that electron-donating groups tend to decrease the BDE and IP, thereby increasing antioxidant activity, while electron-withdrawing groups have the opposite effect. nih.gov The ester and octyl groups in this compound primarily influence its solubility and compatibility with polymer matrices rather than its intrinsic electronic properties as an antioxidant. wikipedia.org
Table 1: Representative Calculated Electronic Properties for Hindered Phenolic Antioxidants
| Parameter | Description | Typical Calculated Value Range | Significance for Reactivity |
|---|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Energy required to break the phenolic O-H bond homolytically. | 78-85 kcal/mol researchgate.net | Lower values indicate higher hydrogen atom donating ability and better antioxidant activity. |
| Ionization Potential (IP) | Energy required to remove an electron from the molecule. | 180-200 kcal/mol acs.org | Lower values suggest a greater tendency for single electron transfer. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 eV | Higher values indicate a better electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to 1.0 eV | Influences electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.0 to 7.0 eV mdpi.com | A smaller gap generally implies higher chemical reactivity. |
Note: These values are representative and can vary based on the specific computational method and basis set used.
Molecular Dynamics Simulations of Polymer-Additive Interactions and Diffusion
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. google.com In the context of polymer science, MD simulations are invaluable for understanding how additives like this compound interact with and diffuse through a polymer matrix. acs.org These simulations can provide insights into the compatibility, distribution, and mobility of the additive within the polymer, which are crucial factors for its long-term effectiveness as a stabilizer.
The simulation process involves creating a model of the polymer chains and the additive molecules. By solving Newton's equations of motion for this system, the trajectory of each particle can be tracked. This allows for the calculation of various properties, such as the diffusion coefficient of the additive and the interaction energies between the additive and the polymer.
For this compound, the long octyl chain is expected to enhance its compatibility with nonpolar polymers like polyethylene (B3416737) and polypropylene (B1209903), reducing its volatility and migration out of the material. wikipedia.org MD simulations can quantify this by calculating the cohesive energy density and solubility parameters of the additive and the polymer. A close match in these parameters suggests good compatibility.
Furthermore, the diffusion coefficient obtained from MD simulations can predict the rate at which the additive moves within the polymer. A lower diffusion rate is generally desirable to ensure that the stabilizer remains evenly distributed and does not deplete from the surface layers where it is most needed for protection against photo-oxidation.
Prediction of Photophysical and Photochemical Properties
While primarily known as a phenolic antioxidant, this compound also possesses properties that allow it to function as a UV stabilizer. Its photophysical and photochemical behavior can be predicted based on its molecular structure and by analogy with other UV absorbers and hindered amine light stabilizers (HALS). additivesforpolymer.comfrontiersin.org
The benzene ring in the molecule is a chromophore that can absorb UV radiation. Upon absorption of a photon, the molecule is promoted to an excited electronic state. For a UV stabilizer to be effective, it must be able to dissipate this absorbed energy through harmless pathways, such as heat, without undergoing chemical degradation itself. nih.gov This property is known as photostability. researchgate.netnih.gov
The photochemical properties of this compound are linked to its ability to quench excited states and scavenge free radicals generated by UV exposure. additivesforpolymer.com The mechanism is similar to that of HALS, where the stabilizer can inhibit the degradation of the polymer by interrupting the photo-oxidative cycle. acs.org The phenolic hydroxyl group can donate a hydrogen atom to quench peroxy radicals formed during the degradation of the polymer.
Computational methods can be employed to predict the UV absorption spectrum, the energies of excited states, and the potential energy surfaces for various deactivation pathways. These calculations help in understanding the photostabilization mechanism and in designing more efficient and photostable additives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Stabilizers
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govscienceopen.com In the context of stabilizers, QSAR models can be developed to predict the antioxidant or light-stabilizing efficiency of new candidate molecules based on their structural features. nih.govmdpi.com
The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. For phenolic antioxidants, this activity could be the rate constant for reaction with a standard radical or the induction period in an oxidation experiment. mdpi.com Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, BDE), topological (e.g., molecular connectivity indices), or physicochemical (e.g., logP). researchgate.net
Using statistical methods such as multiple linear regression or partial least squares, a mathematical equation is derived that correlates the descriptors with the observed activity. nih.gov A robust QSAR model should have high statistical significance and good predictive power, which is typically assessed through internal and external validation procedures. researchgate.net
For the design of new stabilizers based on the this compound scaffold, a QSAR model could identify the key structural features that enhance stabilizing performance. For instance, a model might reveal the optimal substitution pattern on the aromatic ring or the ideal length of the alkyl chain for maximum efficacy in a specific polymer. frontiersin.org
Degradation Pathways and Environmental Behavior of Octyl 3,5 Di Tert Butyl 4 Hydroxybenzoate in Polymer Matrices
Oxidative Degradation Products and Formation Mechanisms
As a primary antioxidant, octyl 3,5-di-tert-butyl-4-hydroxybenzoate functions by interrupting the free-radical chain reactions that lead to the oxidative degradation of polymers. This process inherently involves the transformation of the antioxidant molecule itself. The primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to reactive radicals (e.g., peroxy radicals) within the polymer, thereby neutralizing them. researchgate.netfishersci.com This action generates a resonance-stabilized phenoxyl radical from the parent antioxidant molecule.
This initial phenoxyl radical is the gateway to a series of subsequent reactions, leading to the formation of various degradation products. While specific studies on this compound are limited, the degradation pathways can be inferred from extensive research on structurally similar hindered phenolic antioxidants.
Common oxidative degradation products for this class of compounds include:
Quinone Methides and Stilbenequinones: The phenoxyl radicals can undergo further oxidation and coupling reactions to form colored products like quinone methides and, subsequently, stilbenequinones. These compounds are often responsible for the discoloration (yellowing) observed in polymers stabilized with phenolic antioxidants. scielo.br
Hydrolysis Products: The ester linkage in this compound is susceptible to hydrolysis, which would cleave the octyl group. This reaction results in the formation of 3,5-di-tert-butyl-4-hydroxybenzoic acid . smolecule.com This metabolite itself retains some antioxidant properties. smolecule.com
Oxidation Products of the Benzene (B151609) Ring and Substituents: Oxidation can also occur on the aromatic ring or the tert-butyl groups, leading to a variety of other by-products. smolecule.com For instance, degradation of similar hindered phenols has been shown to yield compounds like 3,5-di-tert-butyl-4-hydroxybenzaldehyde and the spiro-lactone 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione . mdpi.comnih.gov
The specific mixture and concentration of these degradation products can be influenced by factors such as the polymer type, processing temperature, and the presence of other additives or impurities. scielo.br
Photodegradation Pathways and By-product Characterization
Polymers are often exposed to ultraviolet (UV) radiation from sunlight, which can initiate and accelerate degradation processes. researchgate.net While this compound is added to provide stability against both thermal and light-induced degradation, the high-energy photons can also lead to its own degradation, a process known as photodegradation. chiralen.compowerchemical.net
The absorption of UV energy can excite the phenolic antioxidant to a higher energy state, making it more susceptible to chemical reactions. The subsequent degradation pathways can be complex and may differ from purely thermal-oxidative routes. Research on similar phenolic antioxidants subjected to high-energy radiation, such as electron beams, has shown the formation of various breakdown products. foodpackagingforum.org
Potential photodegradation by-products, extrapolated from studies on related compounds, may include:
Cleavage Products: High energy can lead to the cleavage of the molecule. For instance, irradiation of polymers containing similar antioxidants has resulted in the formation of phenol (B47542) and 1,3-di-tert-butylbenzene . foodpackagingforum.org
Loss of Alkyl Groups: The tert-butyl groups attached to the phenyl ring may be cleaved off under UV irradiation. researchgate.net
Oxidized Species: Similar to oxidative degradation, photodegradation in the presence of oxygen can lead to oxidized by-products, including quinone-type structures. researchgate.net
The characterization of these by-products often requires sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the various compounds formed. foodpackagingforum.org
Release and Migration Studies in Polymer Systems (e.g., into various extractive media)
This compound is physically blended into the polymer matrix rather than being chemically bound. Consequently, it has the potential to migrate from the polymer to the surface and into any contacting media, such as food, beverages, or the environment. This migration is a critical aspect of its use in food packaging materials.
Migration studies on structurally similar high molecular weight synthetic phenolic antioxidants, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (a common analog), have been conducted using various polymer types and food simulants. These studies provide valuable insights into the expected behavior of this compound.
Key findings from these studies indicate that migration is influenced by several factors:
Nature of the Extractive Medium: Migration is significantly higher into fatty or alcoholic food simulants compared to aqueous or acidic ones, owing to the lipophilic (fat-loving) nature of the antioxidant. scielo.brmdpi.comnih.gov
Temperature: Higher temperatures increase the rate and extent of migration. mdpi.comresearchgate.net
Polymer Type: The morphology and crystallinity of the polymer matrix affect migration. For instance, migration is often faster from low-density polyethylene (B3416737) (LDPE) than from high-density polyethylene (HDPE) or polypropylene (B1209903) (PP). scielo.brmdpi.com
Time of Contact: The amount of migrated substance generally increases with the duration of contact. scielo.br
The following table summarizes findings from migration studies on a similar antioxidant (Irganox 1076) from polyethylene, which illustrates these principles.
| Polymer Type | Food Simulant | Temperature (°C) | Migration Findings |
| LDPE | 8% Ethanol (B145695) | 100 | Higher migration than from HDPE under the same conditions. |
| HDPE | 8% Ethanol | 100 | Lower migration compared to LDPE. |
| LDPE | 95% Ethanol | 100 | Reached 100% of the initial antioxidant content. |
| HDPE | 95% Ethanol | 100 | Reached ~70% of the initial antioxidant content. |
| HDPE | Olive Oil | - | Minimal migration observed. |
| PE | 95% Ethanol | 25 | Migration amounts surpassed the specific migration limit (SML) in some tests. |
| PET | 95% Ethanol | 60 | Migration amounts surpassed the specific migration limit (SML) in some tests. |
Data compiled from studies on the structurally similar antioxidant octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. scielo.brmdpi.com
Environmental Fate of this compound and its Metabolites
The release of this compound and its degradation products into the environment can occur through the migration from plastic products during use or after disposal. The environmental fate of these substances is determined by their physical and chemical properties and their susceptibility to biological and abiotic degradation processes.
Based on data for structurally similar hindered phenolic antioxidants, the following environmental behavior is anticipated:
Sorption and Mobility: Due to its high lipophilicity and low water solubility, this compound is expected to have a low likelihood of leaching into groundwater. epa.gov It is predicted to have a high affinity for sorbing to soil and sediment, which would limit its mobility in the environment. epa.gov
Biodegradation: In soil and aquatic environments, phenolic compounds are primarily degraded by microorganisms like fungi and bacteria. researchgate.net These organisms release extracellular enzymes that can break down the phenolic structure. researchgate.net However, the hindered nature of this specific compound may result in slower biodegradation compared to simpler phenols.
Aquatic Toxicity: The parent compound and its metabolites may pose risks to aquatic organisms. An assessment of a similar compound, octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, classified it as practically non-toxic to aquatic fish and invertebrates but moderately toxic to aquatic vegetation. epa.gov Studies on the metabolites of other phenolic antioxidants, such as butylated hydroxytoluene (BHT), have shown that degradation products like 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) and 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) can be toxic to zebrafish larvae, affecting their development. nih.gov This highlights the importance of considering the environmental impact of not just the parent compound but also its various metabolites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Octyl 3,5-di-tert-butyl-4-hydroxybenzoate, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with octanol under acid catalysis (e.g., sulfuric acid). Key parameters include temperature control (80–100°C), solvent selection (toluene or xylene), and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Kinetic studies using HPLC (C18 column, UV detection at 280 nm) can monitor reaction progress .
Q. How can the thermal stability of this compound be experimentally evaluated for antioxidant applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min, range: 25–600°C) to determine decomposition temperature. Differential scanning calorimetry (DSC) identifies phase transitions and oxidative induction time (OIT) at 150–200°C. Compare results with commercial antioxidants (e.g., BHT) to benchmark performance. Data interpretation should account for tert-butyl group steric effects on radical scavenging .
Q. What analytical techniques are recommended for quantifying this compound in polymer matrices?
- Methodological Answer : Use Soxhlet extraction with dichloromethane to isolate the compound from polymers. Quantify via reverse-phase HPLC (mobile phase: acetonitrile/water 70:30, flow rate: 1 mL/min) coupled with UV-Vis detection (λ = 254 nm). Validate with spiked samples to ensure recovery rates >90%. For trace analysis, GC-MS with electron ionization (m/z 362 [M+]) provides higher sensitivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store in sealed containers at 4°C, away from oxidizers. Disposal must comply with EPA regulations for phenolic compounds .
Advanced Research Questions
Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?
- Methodological Answer : Conduct photolysis studies using simulated sunlight (xenon lamp, λ > 290 nm) in aqueous solutions (pH 7). Monitor degradation products via LC-QTOF-MS, identifying intermediates like 3,5-di-tert-butyl-4-hydroxybenzoic acid. Hydrolysis kinetics can be assessed at varying pH (3–10) and temperatures (25–50°C). Compare with OECD 301B biodegradability tests to evaluate persistence .
Q. What mechanisms explain contradictory data on the compound’s antioxidant efficacy in different polymer blends?
- Methodological Answer : Perform electron paramagnetic resonance (EPR) spectroscopy to study radical scavenging efficiency in polyethylene vs. polypropylene. Polymer crystallinity and chain mobility affect antioxidant diffusion rates. Use Arrhenius plots (activation energy calculations) to model temperature-dependent efficacy. Confounding variables like UV stabilizers or processing additives must be controlled .
Q. How can computational modeling predict the interaction of this compound with reactive oxygen species (ROS)?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond dissociation enthalpies (BDE) of the phenolic O-H group. Molecular dynamics simulations (AMBER force field) model ROS diffusion in lipid bilayers. Validate predictions with in vitro assays (e.g., DPPH radical scavenging) .
Q. What are the long-term environmental impacts of this compound based on PBT (Persistence, Bioaccumulation, Toxicity) assessment?
- Methodological Answer : Use the ECHA PBT Working Group framework:
- Persistence : OECD 307 soil degradation test (half-life > 120 days indicates high persistence).
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method; values >4.5 suggest bioaccumulation potential.
- Toxicity : Conduct Daphnia magna 48-h EC50 tests (threshold: <1 mg/L for acute toxicity). Results from ECB evaluations classify the compound as PBT-listed if all criteria are exceeded .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
